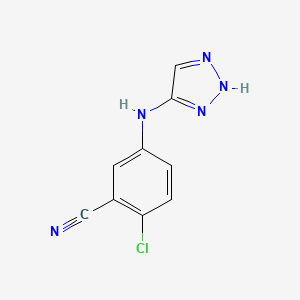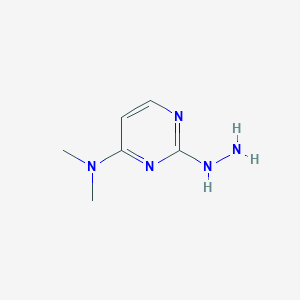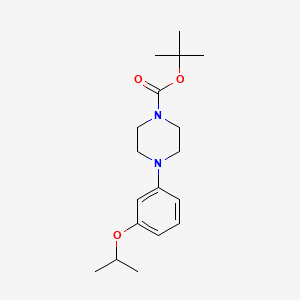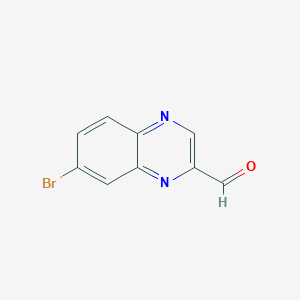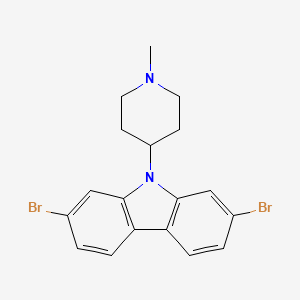
2,7-Dibromo-9-(1-methylpiperidin-4-yl)carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromo-9-(1-methylpiperidin-4-yl)carbazole: is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and significant morphological stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
One common method involves the use of 4,4’-dibromobiphenyl as a starting material, which undergoes nitration and subsequent reduction to form 2,7-dibromocarbazole .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
2,7-Dibromo-9-(1-methylpiperidin-4-yl)carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups using suitable reagents and conditions.
Oxidation and Reduction Reactions: The carbazole core can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents and organolithium compounds.
Oxidation Reactions: Oxidizing agents such as potassium permanganate and chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various functionalized carbazole derivatives .
Aplicaciones Científicas De Investigación
Chemistry:
In chemistry, 2,7-Dibromo-9-(1-methylpiperidin-4-yl)carbazole is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Carbazole derivatives have been studied for their anti-inflammatory, antitumor, and antimicrobial properties . The presence of the 1-methylpiperidin-4-yl group may enhance the biological activity of the compound .
Industry:
In industry, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 2,7-Dibromo-9-(1-methylpiperidin-4-yl)carbazole involves its interaction with specific molecular targets and pathways. In biological systems, carbazole derivatives can inhibit various enzymes and signaling pathways, leading to their observed biological effects . For example, some carbazole derivatives have been shown to inhibit the p38 MAPK signaling pathway, which is involved in inflammation and cancer .
Comparación Con Compuestos Similares
2,7-Dibromo-9H-carbazole: This compound is similar in structure but lacks the 1-methylpiperidin-4-yl group.
2,7-Dibromo-9-(1-octylnonyl)-9H-carbazole: This compound has a longer alkyl chain compared to 2,7-Dibromo-9-(1-methylpiperidin-4-yl)carbazole.
Uniqueness:
The presence of the 1-methylpiperidin-4-yl group in this compound enhances its solubility and potentially its biological activity compared to other similar compounds . This makes it a unique and valuable compound for various applications in chemistry, biology, and industry .
Propiedades
Fórmula molecular |
C18H18Br2N2 |
|---|---|
Peso molecular |
422.2 g/mol |
Nombre IUPAC |
2,7-dibromo-9-(1-methylpiperidin-4-yl)carbazole |
InChI |
InChI=1S/C18H18Br2N2/c1-21-8-6-14(7-9-21)22-17-10-12(19)2-4-15(17)16-5-3-13(20)11-18(16)22/h2-5,10-11,14H,6-9H2,1H3 |
Clave InChI |
QGALOKZZOGRAGA-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)N2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2-propanyl 2-({2-[(6-{[(benzyloxy)carbonyl]amino}-1-methoxy-1-oxo-2-hexanyl)carbamoyl]-2,3-dihydro-1H-indol-1-yl}carbonyl)-1-indolinecarboxylate](/img/structure/B13885111.png)
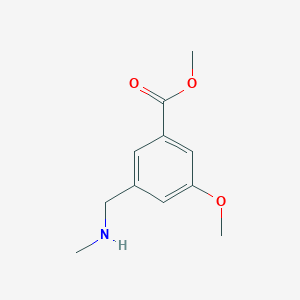
![7-[5-Hydroxy-2-(3-hydroxy-3-methyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13885117.png)
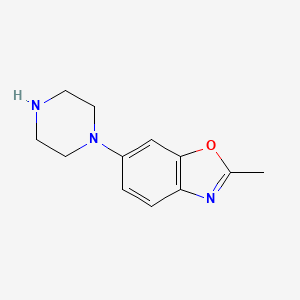
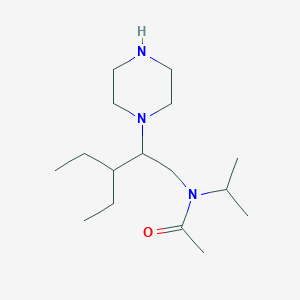
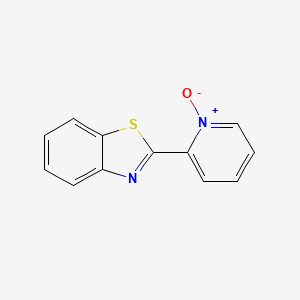
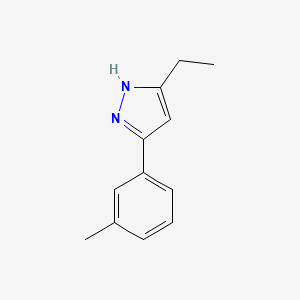

![2-[(Benzyloxy)methyl]but-3-en-1-ol](/img/structure/B13885147.png)
![(2R,3R,4S,5R)-2-{6-amino-2-[2-(4-chlorophenyl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13885162.png)
